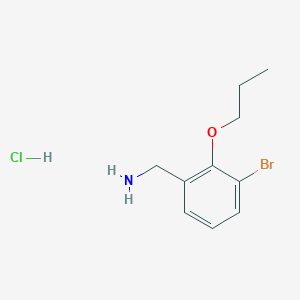

3-Bromo-2-propoxybenzylamine hydrochloride

Description

3-Bromo-2-propoxybenzylamine hydrochloride is a halogenated benzylamine derivative characterized by a bromine atom at the 3-position and a propoxy group (-OCH₂CH₂CH₃) at the 2-position of the benzene ring. The benzylamine backbone is functionalized with an amine group (-NH₂) linked to a methylene bridge, which is protonated as a hydrochloride salt to enhance stability and solubility.

The bromine atom likely contributes to increased molecular weight (MW ≈ 280.6 g/mol) and lipophilicity, while the propoxy group may enhance solubility in organic solvents compared to shorter alkoxy chains (e.g., methoxy). Such structural features are critical in drug development, where halogenation often improves binding affinity to biological targets .

Properties

IUPAC Name |

(3-bromo-2-propoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO.ClH/c1-2-6-13-10-8(7-12)4-3-5-9(10)11;/h3-5H,2,6-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKKPMMIEQYRPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=C1Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-propoxybenzylamine hydrochloride typically involves the following steps:

Bromination: The starting material, 2-propoxybenzylamine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at reflux temperature.

Hydrochloride Formation: The brominated product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile used, products like azides or nitriles can be formed.

Oxidation Products: Oxidation can lead to the formation of aldehydes or carboxylic acids.

Reduction Products: Reduction typically yields amines or alcohols.

Scientific Research Applications

3-Bromo-2-propoxybenzylamine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-propoxybenzylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the propoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Halogen Position : Bromine at the 3-position (target compound) versus 2-position (2-bromo-4-fluorobenzylamine HCl) may alter steric and electronic interactions in receptor binding .

- Alkoxy vs.

- Amine Functionalization : Unlike tertiary amines (e.g., benzydamine HCl ), the primary amine in the target compound may limit its use in central nervous system (CNS) drugs due to reduced membrane permeability.

Physicochemical Properties

- Solubility: Propoxy groups generally enhance solubility in polar aprotic solvents (e.g., DMSO) compared to non-halogenated analogs. However, bromine’s electron-withdrawing effect may reduce aqueous solubility relative to fluorinated derivatives .

- Melting Point : Halogenated benzylamine hydrochlorides typically exhibit melting points >200°C due to ionic lattice stability. The target compound’s melting point is expected to align with this range, similar to 2-bromo-4-fluorobenzylamine HCl (mp 215–220°C) .

Analytical Characterization

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is commonly used for benzylamine derivatives. Retention times vary with substituent hydrophobicity; the target compound’s propoxy group may delay elution compared to fluoro analogs .

- Spectrophotometry: UV-Vis spectra (200–300 nm) show absorbance peaks influenced by bromine’s inductive effect, similar to chlorphenoxamine HCl .

Pharmacological Potential

- CNS Drug Intermediates : Memantine HCl’s adamantane core demonstrates the role of rigid structures in CNS activity, whereas the target compound’s flexibility may limit this .

- Anti-inflammatory Agents : Benzydamine HCl’s piperidine moiety highlights the importance of tertiary amines for anti-inflammatory effects, a feature absent in the target compound .

Biological Activity

3-Bromo-2-propoxybenzylamine hydrochloride (CAS No. 2203140-41-2) is a chemical compound notable for its unique structure, which includes a bromine atom and a propoxy group attached to a benzylamine framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

The molecular formula of this compound is C10H14BrNO·HCl. The presence of the bromine atom and the propoxy group influences its reactivity and interactions with biological molecules. The synthesis typically involves bromination of 2-propoxybenzylamine followed by hydrochloride formation, making it accessible for laboratory and industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The bromine atom enhances its binding affinity, while the propoxy group may influence its solubility and permeability across cell membranes. This compound has been studied for its potential role as a pharmaceutical agent, particularly in modulating neurotransmitter systems.

Research Findings

Recent studies have highlighted several key areas of biological activity:

- Neurotransmitter Modulation : Research indicates that this compound may act on adrenergic receptors, potentially affecting mood and cognitive functions. Its structural similarity to known neurotransmitter modulators suggests that it could influence pathways involved in anxiety and depression.

- Antimicrobial Properties : Preliminary investigations have shown that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the exact pathways involved.

- Antitumor Activity : Some studies suggest that this compound may possess antitumor properties. It has been evaluated in vitro for its ability to inhibit cancer cell proliferation, particularly in models of breast and colon cancer. The compound's effectiveness seems to correlate with its concentration and exposure time .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Bromo-2-propoxybenzylamine HCl | Bromine, propoxy group | Neurotransmitter modulation, antimicrobial, antitumor |

| 3-Bromobenzylamine HCl | Bromine only | Moderate neurotransmitter effects |

| 4-Bromobenzylamine HCl | Bromine at different position | Varies significantly from 3-bromo |

| 4-Methoxybenzylamine HCl | Methoxy instead of bromine | Limited biological activity |

Case Studies

Case Study 1: Neurotransmitter Interaction

A study conducted on rat models demonstrated that administration of this compound resulted in increased levels of norepinephrine in the prefrontal cortex, indicating potential use as an antidepressant agent .

Case Study 2: Antimicrobial Efficacy

In vitro assays showed that this compound was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant antibacterial properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.